Decarboxy carnosine hydrochloride

Overview

Description

Decarboxy Carnosine HCL is a synthetic peptide that is biomimetic, meaning it is designed to emulate a natural peptide found in the body . It is also known by the name carcinine . In skincare, it’s most well-known for acting as an antioxidant, where it can help ward off the negative impacts environmental stressors have on skin .

Synthesis Analysis

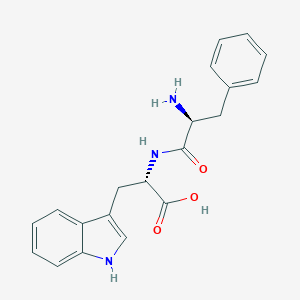

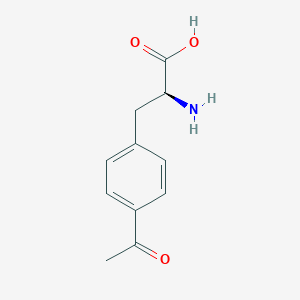

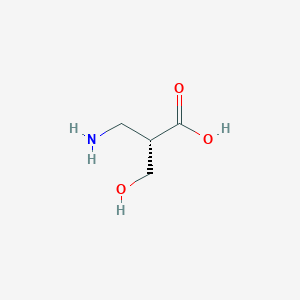

Decarboxy Carnosine HCL is a synthetic antiaging pseudodipeptide with high stability and resistance to enzymatic hydrolysis . A promising method for its synthesis involves the direct coupling of unprotected β-Ala (β-alanine) with L-His (L-histidine) mediated by an enzyme .Molecular Structure Analysis

The molecular formula of Decarboxy Carnosine HCL is C8H16N4Cl2O . It is a synthetic antiaging pseudodipeptide that contains Carnosine, a natural antioxidant produced by the body for protection against reactive oxygen species (ROS) .Chemical Reactions Analysis

Decarboxy Carnosine HCL has antioxidant action. Oxidative stress induces lipids peroxidation, and produced hydroperoxides are dangerous reactive spices. Decarboxy Carnosine converts those reactive spices into non-toxic fatty alcohols reducing damage and actively protecting cell membranes from oxidative stress .Physical And Chemical Properties Analysis

Decarboxy Carnosine HCL is soluble in water and stable . It is a synthetic antiaging pseudodipeptide with high stability and resistance to enzymatic hydrolysis .Scientific Research Applications

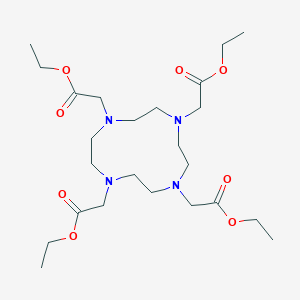

Metal Ion Coordination and Therapeutic Potential : Decarboxy carnosine hydrochloride, particularly its L- and D-carnosine forms, has been studied for its ability to coordinate with metal ions like copper(II). This coordination is significant for its potential therapeutic applications in pathologies involving metal ions (Grasso et al., 2011).

Antioxidant Properties : The compound has been shown to act as an effective quencher of cytotoxic alpha,beta-unsaturated aldehydes, suggesting its role as an antioxidant. This property is especially significant for its potential use in conditions involving oxidative stress (Aldini et al., 2002).

Resistance to Enzymatic Hydrolysis : Modifications of carnosine, such as methylation, decarboxylation, or acetylation, increase its resistance to enzymatic hydrolysis. This enhanced stability is crucial for its therapeutic potential, as it may increase the half-life of the molecule in tissues (Pegova et al., 2000).

Role in Detoxification and Disease Prevention : Carnosine and related compounds are involved in the detoxification of the body from free radicals and by-products of membrane lipids peroxidation. They have been implicated in the prevention of various diseases, including neurodegenerative disorders and cardiovascular diseases (Guiotto et al., 2005).

Photoprotective Properties in Skin : Studies have shown that carnosine and its derivatives can induce inhibition of UVB erythema in human skin, suggesting their potential as photoprotective agents in dermatological applications (Massimiliano et al., 2011).

Inhibition of LDL Oxidation : Carnosine has been observed to inhibit the oxidation of low-density lipoprotein (LDL), an important factor in cardiovascular health. This inhibition is partly attributed to its metal chelation properties (Decker et al., 2001).

Synthesis and Characterization of Derivatives : New glycoside derivatives of carnosine have been synthesized and characterized for their copper(II) binding properties. These derivatives show promise in enhancing the bioavailability and therapeutic potential of carnosine (Lanza et al., 2011).

Synthesis from Nonprotected Amino Acids : Research has explored the synthesis of carnosine from nonprotected amino acids using specialized yeast cells. This method presents a novel approach for carnosine production and its applications in biotechnology (Inaba et al., 2010).

Mechanism of Action

- Antioxidant Action : Oxidative stress induces lipid peroxidation, leading to the formation of dangerous reactive species. Unlike standard antioxidants (such as Vitamin E), which are effective before peroxidation, Decarboxy Carnosine acts after hydroperoxide formation. It converts these reactive species into non-toxic fatty alcohols, actively safeguarding cell membranes from oxidative damage .

Mode of Action

Future Directions

Biochemical Analysis

Biochemical Properties

Decarboxy Carnosine Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Its antioxidant action is particularly noteworthy. Oxidative stress induces lipid peroxidation, producing dangerous reactive species. This compound converts these reactive species into non-toxic fatty alcohols, reducing damage and actively protecting cell membranes from oxidative stress .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by protecting cell membranes from oxidative stress and dermal fiber from cross-linking . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects. It has high stability and resistance to enzymatic hydrolysis . Information on the product’s degradation and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

properties

IUPAC Name |

3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O.2ClH/c9-3-1-8(13)11-4-2-7-5-10-6-12-7;;/h5-6H,1-4,9H2,(H,10,12)(H,11,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTUNIWBUQUKAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCNC(=O)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205634 | |

| Record name | Decarboxy carnosine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57022-38-5 | |

| Record name | Decarboxy carnosine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057022385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decarboxy carnosine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57022-38-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECARBOXY CARNOSINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X7K9I5QR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

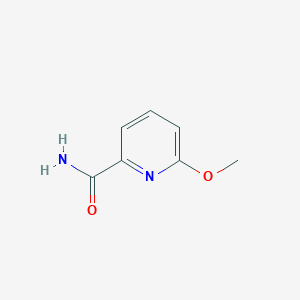

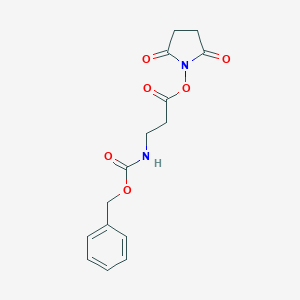

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B550807.png)